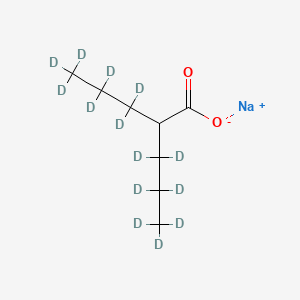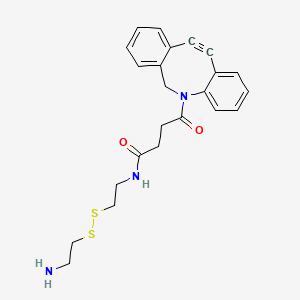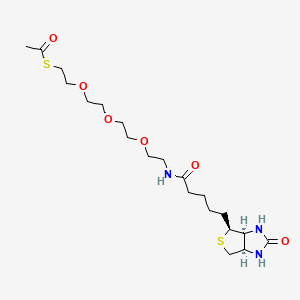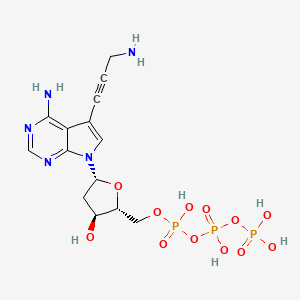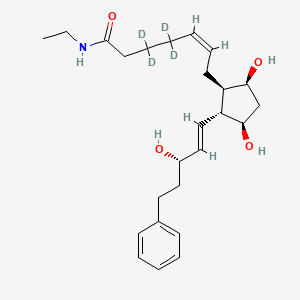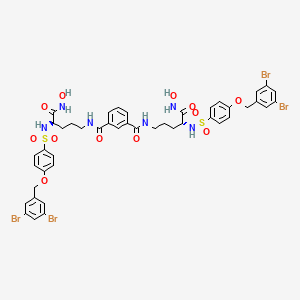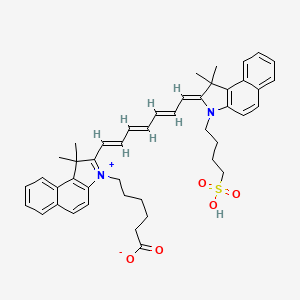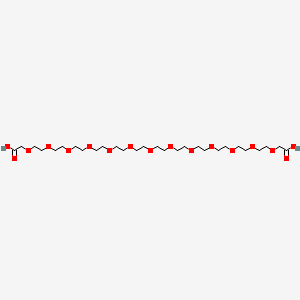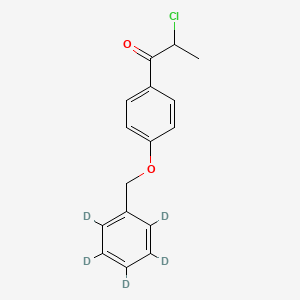
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Méthodes De Préparation
The synthesis of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and deuterated reagents.
Reaction Conditions: The key steps often involve chlorination and deuteration reactions under controlled conditions. For example, the chlorination of 4-(benzyloxy)benzaldehyde can be achieved using thionyl chloride or phosphorus trichloride.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of deuterated solvents and catalysts is also common to maintain the deuterium content in the final product.
Analyse Des Réactions Chimiques
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in isotope labeling studies to track metabolic pathways and understand biological processes.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of drugs and their metabolites.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The deuterium atoms in the compound can affect the rate of enzymatic reactions, leading to changes in metabolic pathways and the overall biological response.
Comparaison Avec Des Composés Similaires
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one and 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one-d3 are structurally similar but differ in their isotopic composition.
Uniqueness: The presence of deuterium in this compound provides unique properties, such as increased stability and altered reaction kinetics, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C16H15ClO2 |
|---|---|
Poids moléculaire |
279.77 g/mol |
Nom IUPAC |
2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
KABSWBAVVVOZDJ-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=CC=C(C=C2)C(=O)C(C)Cl)[2H])[2H] |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


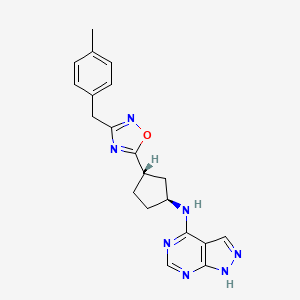

![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
